MAC-0547630

Description

Propriétés

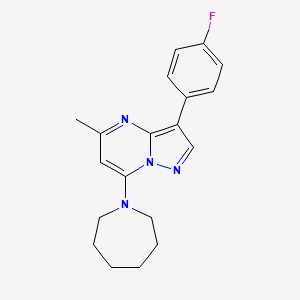

Formule moléculaire |

C19H21FN4 |

|---|---|

Poids moléculaire |

324.4 g/mol |

Nom IUPAC |

7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |

InChI |

InChI=1S/C19H21FN4/c1-14-12-18(23-10-4-2-3-5-11-23)24-19(22-14)17(13-21-24)15-6-8-16(20)9-7-15/h6-9,12-13H,2-5,10-11H2,1H3 |

Clé InChI |

MWBKFQJPGCZDRF-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC2=C(C=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MAC-0547630; MAC0547630; MAC 0547630 |

Origine du produit |

United States |

Foundational & Exploratory

MAC-0547630: A Technical Whitepaper on a Novel Inhibitor of Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a potent and selective small-molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1] Discovered through a novel cell-based screening platform, this compound exhibits nanomolar inhibition of UppS and demonstrates significant antibacterial activity, particularly against Gram-positive bacteria.[1] Notably, this compound does not exhibit off-target effects on the bacterial membrane potential, making it a valuable chemical probe for studying UppS function and a promising lead for the development of new antibiotics.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory and antibacterial activities, detailed experimental protocols, and a visualization of the relevant biological pathway.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall is a well-established and attractive target for antibiotic development due to its essential nature for bacterial survival and its absence in eukaryotes. The biosynthesis of peptidoglycan, a major component of the bacterial cell wall, involves a series of enzymatic steps, many of which are targets for existing antibiotics.

Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the early stages of peptidoglycan synthesis. It catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[1] Inhibition of UppS disrupts the supply of this essential lipid carrier, thereby halting cell wall construction and leading to bacterial cell death. This compound has emerged as a selective and potent inhibitor of this crucial enzyme.

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of undecaprenyl pyrophosphate synthase (UppS). UppS is responsible for the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form UPP. By blocking UppS, this compound prevents the formation of the lipid carrier necessary for the translocation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide precursors from the cytoplasm to the periplasm for incorporation into the growing peptidoglycan layer. This disruption of the cell wall synthesis pathway ultimately leads to compromised cell integrity and lysis.

Quantitative Data

The inhibitory and antibacterial activities of this compound have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound against UppS

| Enzyme Source | IC50 (nM) |

| Bacillus subtilis UppS | 80 |

Data extracted from the primary discovery publication. The IC50 value represents the concentration of this compound required to inhibit 50% of the UppS enzyme activity in vitro.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis 168 | 0.1 |

| Staphylococcus aureus | > 64 (causes ~50% growth inhibition) |

| Escherichia coli | > 64 |

MIC values represent the lowest concentration of this compound that prevents visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

Bacterial Cell Wall Biosynthesis Pathway

The following diagram illustrates the key steps in the bacterial cell wall biosynthesis pathway, highlighting the role of UppS and the point of inhibition by this compound.

Caption: Bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for the Discovery of this compound

The diagram below outlines the high-throughput screening workflow that led to the identification of this compound.

Caption: Workflow for the discovery of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

UppS Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of UppS.

-

Reagents:

-

Purified B. subtilis UppS enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

[1-14C]-Isopentenyl pyrophosphate ([14C]-IPP) radiolabeled substrate

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 5 mM dithiothreitol (DTT)

-

This compound dissolved in dimethyl sulfoxide (DMSO)

-

Scintillation cocktail

-

-

Procedure:

-

A reaction mixture is prepared containing the assay buffer, FPP, and [14C]-IPP.

-

Varying concentrations of this compound (or DMSO as a control) are added to the reaction mixture.

-

The enzymatic reaction is initiated by the addition of purified B. subtilis UppS.

-

The reaction is incubated at 37°C for 30 minutes.

-

The reaction is quenched by the addition of 1 M HCl.

-

The radiolabeled product, undecaprenyl pyrophosphate, is extracted with 1-butanol.

-

The butanol phase is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of this compound to the DMSO control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the growth of various bacterial strains.

-

Materials:

-

Bacterial strains (B. subtilis, S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

This compound dissolved in DMSO

-

-

Procedure:

-

A serial two-fold dilution of this compound is prepared in CAMHB in a 96-well microtiter plate.

-

Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

The bacterial suspension is added to each well of the microtiter plate containing the serially diluted compound.

-

Positive (no compound) and negative (no bacteria) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Conclusion

This compound is a novel, potent, and selective inhibitor of bacterial UppS. Its specific mechanism of action, coupled with a lack of off-target effects on the bacterial membrane, makes it an invaluable tool for studying bacterial cell wall biosynthesis. Furthermore, its significant in vitro activity against Gram-positive bacteria, such as B. subtilis, positions it as a promising starting point for the development of new antibacterial agents to combat the growing challenge of antibiotic resistance. Further research is warranted to explore its in vivo efficacy and potential for synergistic activity with other classes of antibiotics.

References

An In-Depth Technical Guide on the Mechanism of Action of MAC-0547630

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a novel small molecule identified as a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. This document provides a comprehensive overview of the mechanism of action of this compound, including its target, the associated signaling pathway, and its effects on bacterial physiology. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays. Visual diagrams are provided to illustrate the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals involved in antibacterial drug discovery and development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. A key strategy to combat this challenge is the discovery and development of novel antibacterial agents that act on new targets. The bacterial cell wall is an attractive target for such agents due to its essential nature for bacterial survival and its absence in humans. This compound has emerged from a high-throughput screening campaign as a promising inhibitor of a key enzyme in this pathway, Undecaprenyl Pyrophosphate Synthase (UppS). This guide delves into the technical details of its mechanism of action.

Core Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound exerts its antibacterial effect by selectively inhibiting the enzymatic activity of Undecaprenyl Pyrophosphate Synthase (UppS)[1][2][3][4][5]. UppS is a vital enzyme responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the supply of this crucial lipid carrier, thereby halting the biosynthesis of the bacterial cell wall, which ultimately leads to cell death.

The Undecaprenyl Pyrophosphate Synthesis Pathway

The synthesis of the bacterial cell wall is a complex process that relies on the lipid carrier undecaprenyl phosphate (Und-P). UppS catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form UPP. UPP is then dephosphorylated to Und-P, which is then utilized in the peptidoglycan cycle.

Quantitative Data

While the initial publication describes this compound as a "nanomolar inhibitor," specific quantitative data from publicly available literature is limited. The primary screening was conducted on a large chemical library, and further detailed characterization of this compound's potency is required for a complete profile. The following table summarizes the available information.

| Parameter | Value | Organism/Enzyme | Reference |

| Inhibition of UppS | Nanomolar | Not specified | [1][2][3][4][5] |

Experimental Protocols

The identification of this compound as a UppS inhibitor involved a multi-step screening process. The following are detailed methodologies for the key experiments cited in the discovery.

High-Throughput Antagonism Screen for UppS Inhibitors

This cell-based assay was designed to identify compounds that antagonize the activity of targocil, a known inhibitor of the wall teichoic acid (WTA) flippase. Inhibition of early steps in the cell wall synthesis pathway, such as UppS, is expected to show antagonism to late-stage inhibitors like targocil.

Workflow:

Protocol:

-

Primary Screen: A library of 142,000 small molecules was screened for growth inhibition of Bacillus subtilis 168.

-

Secondary Screen (Antagonism Assay): The active compounds from the primary screen were then tested for their ability to antagonize the growth-inhibitory effect of targocil in Staphylococcus aureus.

-

S. aureus was grown in the presence of a sub-inhibitory concentration of targocil and varying concentrations of the test compounds.

-

Growth was monitored by measuring optical density at 600 nm (OD600).

-

Compounds that restored bacterial growth in the presence of targocil were identified as antagonists.

-

-

Potency Assessment: The identified antagonists were further evaluated to determine their potency.

-

In Vitro UppS Inhibition Assay: The most promising antagonists were then tested for direct inhibition of purified UppS enzyme.

In Vitro UppS Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the activity of the UppS enzyme.

Principle:

The activity of UppS is measured by quantifying the amount of inorganic pyrophosphate (PPi) released during the condensation of FPP and IPP. A common method involves a coupled-enzyme assay where the PPi produced is used in a subsequent reaction that generates a detectable signal (e.g., a colorimetric or fluorescent product).

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl) at an optimal pH for the enzyme.

-

Divalent cations (e.g., MgCl2), which are essential for UppS activity.

-

Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP).

-

Coupling enzyme and its substrate (for PPi detection).

-

Purified UppS enzyme.

-

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the enzyme or a substrate). Incubate the reaction at a controlled temperature for a specific period.

-

Signal Detection: Measure the signal generated from the coupled reaction at appropriate time points. The rate of the reaction is determined from the change in signal over time.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising new class of antibacterial agent that targets the essential enzyme UppS in the bacterial cell wall biosynthesis pathway. Its potent and selective inhibitory activity makes it a valuable lead compound for further drug development. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of this compound and other UppS inhibitors. Further studies are warranted to fully elucidate its antibacterial spectrum, in vivo efficacy, and potential for clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase — Brown Lab [brownlab.ca]

- 5. Lead generation of UPPS inhibitors targeting MRSA: Using 3D-QSAR pharmacophore modeling, virtual screening, molecular docking, and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to MAC-0547630: A Potent Inhibitor of Bacterial Undecaprenyl Pyrophosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC-0547630 is a novel small molecule that has been identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway. Its targeted mechanism of action and efficacy at nanomolar concentrations present a promising avenue for the development of new antibacterial agents. This document provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a pyrazolopyrimidine derivative with the systematic IUPAC name 7-Azepan-1-yl-3-(4-fluoro-phenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 950386-41-1 | [1][2] |

| Molecular Formula | C19H21FN4 | [1] |

| Molecular Weight | 324.40 g/mol | [1] |

| SMILES | CC1=NC2=C(C3=CC=C(F)C=C3)C=NN2C(N4CCCCCC4)=C1 | [1] |

| Appearance | Solid powder | [1] |

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

This compound exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UppS). UppS is a key enzyme in the synthesis of undecaprenyl phosphate, the lipid carrier required for the translocation of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This specific targeting of a bacterial pathway makes it an attractive candidate for further drug development.

Below is a simplified representation of the logical relationship in the mechanism of action.

Caption: Logical flow of this compound's inhibitory action on bacterial cell wall synthesis.

Experimental Data

Scientific literature indicates that this compound exhibits potent inhibitory activity against UppS. While specific quantitative data from primary research articles is not available in the public domain at this time, its characterization as a "potent and selective inhibitor" suggests low IC50 values.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are typically found within peer-reviewed scientific publications and their supplementary materials. Researchers interested in replicating or building upon existing work should refer to the primary literature for specific methodologies. A generalized workflow for screening and characterizing UppS inhibitors is outlined below.

Caption: A generalized experimental workflow for the discovery and validation of UppS inhibitors.

References

In-Depth Technical Guide: MAC-0547630 and its Biological Target, Undecaprenyl Pyrophosphate Synthase (UppS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MAC-0547630 is a potent and selective small molecule inhibitor of the bacterial enzyme Undecaprenyl Pyrophosphate Synthase (UppS). This enzyme is a critical component in the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability and absent in mammalian cells, making UppS an attractive target for novel antibiotic development. This compound exhibits nanomolar inhibition of UppS and demonstrates a synergistic effect with β-lactam antibiotics, positioning it as a promising candidate for further investigation in the fight against antibiotic-resistant bacteria. This document provides a comprehensive overview of the biological target, mechanism of action, available quantitative data, and relevant experimental methodologies associated with this compound.

The Biological Target: Undecaprenyl Pyrophosphate Synthase (UppS)

Undecaprenyl Pyrophosphate Synthase (UppS) is a key enzyme in the bacterial cell wall biosynthesis pathway.[1] It is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a C55 lipid carrier that transports peptidoglycan precursors from the cytoplasm across the cell membrane to the periplasm for assembly into the cell wall.[1] The essential nature of this process for bacterial survival and the enzyme's conservation across many pathogenic bacterial species underscore its potential as a broad-spectrum antibiotic target.

Mechanism of Action of this compound

This compound exerts its antibacterial effect through the direct inhibition of UppS. By binding to the enzyme, this compound blocks the synthesis of UPP, thereby disrupting the transport of peptidoglycan building blocks. This leads to a cessation of cell wall synthesis, ultimately resulting in bacterial cell death. A key advantage of this compound is its selectivity for UppS, with studies indicating it has no off-target effects on the bacterial membrane potential, a common issue with other UppS inhibitors.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory and synergistic activities.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis 168 | 0.1 |

| Staphylococcus aureus | Reduced growth by ~50% |

Data sourced from Czarny, T. L., & Brown, E. D. (2016). A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase. ACS Infectious Diseases, 2(7), 467–476.[3]

Table 2: Synergistic Activity of this compound with Cefuroxime against MRSA (USA-300)

| Combination | Fractional Inhibitory Concentration (FIC) Index |

| This compound + Cefuroxime | <0.078 |

A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is considered synergistic. Data sourced from Czarny, T. L., & Brown, E. D. (2016). A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase. ACS Infectious Diseases, 2(7), 467–476.[3]

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Biosynthesis Pathway and the Role of UppS

The following diagram illustrates the central role of UppS in the bacterial cell wall biosynthesis pathway. Inhibition of UppS by this compound disrupts this essential process.

Experimental Workflow for UppS Inhibitor Screening

A common workflow for identifying and characterizing UppS inhibitors like this compound is depicted below.

Experimental Protocols

UppS Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly detailed, a common method for assessing UppS inhibition involves a continuous spectrophotometric assay. This assay monitors the release of pyrophosphate (PPi) during the condensation reaction catalyzed by UppS.

Materials:

-

Purified UppS enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Isopentenyl pyrophosphate (IPP) substrate

-

MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)

-

Purine nucleoside phosphorylase (PNP)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, MESG, PNP, and IPP.

-

Add the test compound (e.g., this compound) at various concentrations to the wells. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the reaction by adding FPP and the purified UppS enzyme.

-

Continuously monitor the absorbance at a specific wavelength (e.g., 360 nm) over time. The rate of increase in absorbance is proportional to the rate of PPi release and thus UppS activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Materials:

-

Bacterial strain of interest (e.g., B. subtilis, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Checkerboard Assay for Synergy Testing

Materials:

-

Bacterial strain of interest (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of this compound and a β-lactam antibiotic (e.g., cefuroxime)

-

96-well microplates

Procedure:

-

In a 96-well plate, prepare a two-dimensional serial dilution of both this compound (horizontally) and the β-lactam antibiotic (vertically) in CAMHB.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

-

-

Calculate the FIC index: FIC Index = FIC of Drug A + FIC of Drug B.

-

Interpret the results:

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Conclusion

This compound is a promising antibacterial agent that selectively targets the essential bacterial enzyme UppS. Its potent inhibitory activity and synergistic relationship with existing antibiotics like β-lactams highlight its potential for further development as a novel therapeutic to address the growing challenge of antimicrobial resistance. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other UppS inhibitors.

References

- 1. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase — Brown Lab [brownlab.ca]

- 3. pubs.acs.org [pubs.acs.org]

Unveiling MAC-0547630: A Potent and Selective Inhibitor of Bacterial Cell Wall Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MAC-0547630 has emerged as a significant small molecule inhibitor targeting undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway. Its high potency and selectivity, coupled with a lack of off-target effects on membrane potential, position it as a valuable chemical probe for studying bacterial physiology and a promising lead for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Discovery of this compound: A Targeted Screening Approach

This compound was identified through a sophisticated small-molecule screening platform designed to discover inhibitors of UppS. The screening strategy exploited the link between the late-stage inhibition of wall teichoic acid (WTA) biosynthesis and the production of undecaprenyl phosphate (Und-P), the lipid carrier for cell wall precursors. This cell-based screen enriched for compounds that specifically interfere with Und-P synthesis, leading to the identification of this compound as a potent and selective inhibitor of UppS.

The experimental workflow for the discovery of this compound can be summarized as follows:

Figure 1: Experimental workflow for the discovery of this compound.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed in the primary scientific literature, related studies describing the synthesis of its derivatives provide a likely synthetic route. The synthesis of a closely related analog, JPD447, suggests a multi-step process likely involving the formation of a core heterocyclic structure followed by functional group modifications.

A generalized synthetic scheme, based on the synthesis of similar UppS inhibitors, is proposed below:

Figure 2: Generalized synthetic pathway for this compound.

Mechanism of Action: Targeting UppS

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of undecaprenyl pyrophosphate synthase (UppS). UppS is a crucial enzyme in the biosynthesis of the bacterial cell wall, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound disrupts the supply of this essential lipid carrier, thereby halting cell wall synthesis and leading to bacterial cell death.

The signaling pathway affected by this compound is illustrated below:

Figure 3: Inhibition of the bacterial cell wall synthesis pathway by this compound.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against UppS from various Gram-positive bacteria. Its efficacy has been quantified through in vitro enzyme assays and determination of minimum inhibitory concentrations (MICs) against different bacterial strains.

Table 1: In Vitro Inhibitory Activity of this compound against UppS

| Bacterial Species | UppS IC50 (µM) |

| Bacillus subtilis | Data not publicly available |

| Staphylococcus aureus | Data not publicly available |

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis | Data not publicly available |

| Staphylococcus aureus | Data not publicly available |

Experimental Protocols

In Vitro UppS Inhibition Assay

The inhibitory activity of this compound against UppS can be determined using a continuous, spectrophotometric malachite green-based assay. This assay measures the release of inorganic pyrophosphate (PPi), a product of the UppS-catalyzed reaction.

Materials:

-

Purified UppS enzyme

-

Farnesyl diphosphate (FPP)

-

Isopentenyl diphosphate (IPP)

-

Malachite Green Assay Kit

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and IPP in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding the UppS enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction at a specific time point by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of ~620 nm.

-

Calculate the concentration of released PPi based on a standard curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a significant advancement in the quest for novel antibacterial agents. Its well-defined mechanism of action, targeting the essential enzyme UppS, and its favorable selectivity profile make it an invaluable tool for basic research and a strong candidate for further drug development efforts. The information provided in this technical guide offers a solid foundation for scientists and researchers to explore the full potential of this promising inhibitor.

In Vitro Profile of MAC-0547630: A Potent and Selective UppS Inhibitor

Foreword: This technical guide provides an in-depth overview of the in vitro characteristics of MAC-0547630, a novel small molecule inhibitor of undecaprenyl pyrophosphate synthase (UppS). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antibacterial drug discovery.

Introduction

This compound has been identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][2] Unlike many other inhibitors of this pathway, this compound exhibits no off-target effects on membrane potential, making it a valuable tool for studying the specific role of UppS in bacterial physiology and a promising lead for the development of novel antibacterial agents.[1][2][3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of this compound against UppS has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Undecaprenyl Pyrophosphate Synthase (UppS) | Enzymatic Inhibition Assay | 50 | Czarny, T. L., et al. (2016) |

Signaling Pathway

Undecaprenyl pyrophosphate synthase (UppS) is a key enzyme in the biosynthesis of undecaprenyl phosphate (Und-P), the lipid carrier required for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5] UppS catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[5] UPP is then dephosphorylated to Und-P, which transports peptidoglycan precursors across the cell membrane. Inhibition of UppS by this compound disrupts this essential process, leading to the cessation of cell wall synthesis and ultimately bacterial cell death.

Experimental Protocols

In Vitro UppS Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds against UppS.

Materials:

-

Purified recombinant UppS enzyme

-

Farnesyl pyrophosphate (FPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Scintillation cocktail

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP (10 µM), and [14C]IPP (10 µM).

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

-

Initiate the reaction by adding purified UppS enzyme (50 nM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the lipid-soluble product (radiolabeled undecaprenyl pyrophosphate) with 1-butanol.

-

Measure the radioactivity in the butanol phase using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective nanomolar inhibitor of bacterial UppS. Its well-defined in vitro activity, coupled with a lack of off-target effects on membrane potential, establishes it as a valuable chemical probe for studying bacterial cell wall biosynthesis. The detailed protocols and pathway information provided in this guide serve as a foundational resource for further investigation and development of this compound and related compounds as potential next-generation antibiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase — Brown Lab [brownlab.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Deciphering the Metabolism of Undecaprenyl-Phosphate: The Bacterial Cell-Wall Unit Carrier at the Membrane Frontier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

An In-Depth Technical Guide to Preclinical In Vivo Models for Novel Antidiabetic Agents: A Representative Study

Disclaimer: Publicly available information on a specific compound designated "MAC-0547630" is not available. This guide, therefore, presents a representative framework for the in vivo evaluation of a novel therapeutic agent for Type 2 Diabetes (T2D), using a Glucagon-Like Peptide-1 (GLP-1) receptor agonist as a surrogate. The data and protocols are based on established preclinical models and publicly available information on this class of drugs.

Introduction

The development of novel therapeutics for Type 2 Diabetes requires robust preclinical evaluation in relevant in vivo models. These models are essential for assessing the efficacy, mechanism of action, and safety profile of a drug candidate before it can proceed to clinical trials. This guide provides a technical overview of the core methodologies and data interpretation for the in vivo assessment of a potential antidiabetic compound, exemplified by a GLP-1 receptor agonist.

The primary animal model discussed is the leptin receptor-deficient db/db mouse, a widely used and well-characterized model that recapitulates many of the key features of human T2D, including obesity, hyperglycemia, and insulin resistance.[1][2][3] This guide will detail the experimental protocols for key efficacy studies, present representative quantitative data in a structured format, and visualize the underlying biological pathways and experimental workflows.

The db/db Mouse Model for Type 2 Diabetes

The db/db mouse is a monogenic, insulin-resistant model of T2D resulting from a spontaneous mutation in the leptin receptor gene.[2][3] This mutation leads to a phenotype characterized by:

-

Hyperphagia and Obesity: Defective leptin signaling results in excessive food intake and significant weight gain, with obesity apparent from 3-4 weeks of age.[4]

-

Hyperglycemia and Hyperinsulinemia: These mice develop high blood glucose levels and elevated plasma insulin as a consequence of insulin resistance.[4][5]

-

Progressive Pancreatic β-cell Dysfunction: Over time, the pancreatic β-cells that produce insulin become depleted, further exacerbating hyperglycemia.[1][4]

These characteristics make the db/db mouse an ideal model for evaluating the efficacy of novel antidiabetic agents.[3]

Efficacy Evaluation: Quantitative Data

The following tables summarize representative quantitative data from preclinical studies evaluating the effects of a GLP-1 receptor agonist in diet-induced obese (DIO) mouse models, which share key characteristics with the db/db model.

Table 1: Effect of a GLP-1/GIP Dual Agonist on Body Weight in DIO Mice

| Treatment Group | Mean Body Weight Reduction (%) vs. Vehicle |

| Vehicle | - |

| Semaglutide (GLP-1 Agonist) | 18 |

| Viking Dual Agonist | up to 27 |

Data adapted from a preclinical study on Viking Therapeutics' dual GLP-1/GIP receptor agonists.[6]

Table 2: Effect of a GLP-1/GIP Dual Agonist on Blood Glucose in DIO Mice

| Treatment Group | Mean Blood Glucose Reduction (%) vs. Vehicle |

| Vehicle | - |

| Semaglutide (GLP-1 Agonist) | 7 |

| Viking Dual Agonist | up to 23 |

Data adapted from a preclinical study on Viking Therapeutics' dual GLP-1/GIP receptor agonists.[6]

Experimental Protocols

General Animal Handling and Dosing

-

Animal Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+) are used.

-

Acclimation: Animals are acclimated for at least one week prior to the start of the study.

-

Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Dosing: The investigational compound is formulated in an appropriate vehicle and administered via a clinically relevant route, such as oral gavage or subcutaneous injection. Dosing is typically performed daily for a period of several weeks.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.[7]

Protocol:

-

Fasting: Mice are fasted for 4-6 hours prior to the test. Water is provided ad libitum.[8]

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).[8]

-

Glucose Administration: A bolus dose of glucose (typically 1-2 g/kg body weight) is administered orally via gavage.[8][9]

-

Blood Sampling: Blood samples are collected from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[8]

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway in Pancreatic β-cells

GLP-1 receptor agonists exert their glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10] The binding of a GLP-1 agonist to its receptor (GLP-1R) on the surface of β-cells initiates a cascade of intracellular signaling events.

Caption: GLP-1 Receptor Signaling Cascade in Pancreatic β-cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of a novel antidiabetic agent in the db/db mouse model.

Caption: A Representative In Vivo Efficacy Study Workflow.

Conclusion

The preclinical evaluation of novel antidiabetic agents in relevant in vivo models is a critical step in the drug development process. The db/db mouse model provides a robust platform for assessing the efficacy of compounds targeting the underlying pathophysiology of Type 2 Diabetes. By employing standardized protocols such as the Oral Glucose Tolerance Test and carefully analyzing quantitative endpoints, researchers can gain valuable insights into the therapeutic potential of a drug candidate. The signaling pathways and experimental workflows outlined in this guide provide a foundational understanding for the design and interpretation of these crucial preclinical studies.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. criver.com [criver.com]

- 3. db/db Mouse Model - InnoSer [innoserlaboratories.com]

- 4. insights.envigo.com [insights.envigo.com]

- 5. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. Glucose Tolerance Test in Mice [bio-protocol.org]

- 8. protocols.io [protocols.io]

- 9. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacological Properties of MAC-0547630

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a novel small molecule identified as a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] Its specificity for a bacterial target, which is absent in mammalian systems, makes it a compelling candidate for the development of new antibacterial agents. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its antibacterial effect by targeting and inhibiting the enzymatic activity of Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a critical enzyme that catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound disrupts the bacterial cell wall synthesis, leading to compromised cell integrity and ultimately, bacterial cell death.[1][2][3][4] The compound has been shown to be selective for UppS with no off-target effects on the bacterial membrane potential, a common issue with other UppS inhibitors.[2]

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

The diagram below illustrates the role of UppS in the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of UppS by this compound blocks UPP synthesis, halting cell wall construction.

Quantitative Pharmacological Data

The inhibitory activity of this compound against UppS has been quantified through various in vitro assays. The data is summarized in the table below.

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | Bacillus subtilis UppS | 130 nM | [1] |

| IC₅₀ | Staphylococcus aureus UppS | 310 nM | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.

Small-Molecule Screening for UppS Inhibitors

This cell-based screening platform was designed to identify inhibitors of undecaprenyl phosphate production, thereby enriching for UppS inhibitors.

Caption: High-throughput screening workflow to identify inhibitors of the UppS pathway.

Methodology:

-

A Bacillus subtilis strain was engineered with the blaA gene (encoding β-lactamase) under the control of the tarO promoter. The tarO promoter is activated in response to cell wall stress, such as the depletion of undecaprenyl phosphate.

-

The cells were cultured in the presence of a sub-lethal concentration of tunicamycin to induce mild cell wall stress and sensitize the screening system.

-

A chemical library of 142,000 small molecules was screened for their ability to further induce the tarO promoter.

-

The chromogenic β-lactamase substrate, nitrocefin, was added. Inhibition of the undecaprenyl phosphate synthesis pathway leads to increased β-lactamase expression, resulting in the hydrolysis of nitrocefin and a corresponding color change.

-

Compounds that prevented this color change were identified as potential inhibitors of the pathway, including UppS. This compound was one of the six inhibitors identified through this platform.[2]

In Vitro UppS Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified UppS.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant UppS from B. subtilis and S. aureus was expressed and purified. The substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), were obtained commercially.

-

Reaction Mixture: The assay was conducted in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and Triton X-100.

-

Inhibition Measurement:

-

Purified UppS was pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction was initiated by the addition of FPP and radiolabeled [¹⁴C]IPP.

-

The reaction was allowed to proceed at 37°C and then quenched by the addition of saturated NaCl.

-

The long-chain polyprenyl pyrophosphate products were extracted using a butanol/saturated NaCl mixture.

-

The amount of incorporated radiolabel in the organic phase was quantified using scintillation counting.

-

-

Data Analysis: The concentration of this compound that resulted in 50% inhibition of UppS activity (IC₅₀) was determined by fitting the dose-response data to a standard sigmoidal curve.[1]

Conclusion

This compound is a promising antibacterial lead compound that functions through the potent and selective inhibition of UppS. Its well-defined mechanism of action, nanomolar inhibitory concentrations against UppS from clinically relevant Gram-positive bacteria, and lack of off-target membrane effects make it an attractive candidate for further preclinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel antibiotics.

References

- 1. Structural Insights into the Inhibition of Undecaprenyl Pyrophosphate Synthase from Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small-Molecule Screening Platform for the Discovery of Inhibitors of Undecaprenyl Diphosphate Synthase — Brown Lab [brownlab.ca]

- 3. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]

- 4. Undecaprenyl pyrophosphate synthase - Proteopedia, life in 3D [proteopedia.org]

MAC-0547630: A Selective Inhibitor of Undecaprenyl Pyrophosphate Synthase

Initial Research Findings and Technical Overview

This technical guide provides an in-depth overview of the initial research findings for MAC-0547630, a novel small molecule identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental data, and methodologies associated with this compound.

Introduction

This compound is a small molecule that has demonstrated significant promise as a selective inhibitor of the bacterial enzyme undecaprenyl pyrophosphate synthase (UppS). UppS is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents. What distinguishes this compound is its high potency and selectivity for UppS, without the off-target effects on the cell membrane potential often seen with other inhibitors of this enzyme.[1]

Mechanism of Action

This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of UppS. UppS is responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier that is essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UppS, this compound effectively halts the production of UPP, thereby disrupting the synthesis of the bacterial cell wall and leading to cell death.

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by this compound

The following diagram illustrates the role of UppS in the bacterial cell wall synthesis pathway and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data from the initial research on this compound.

| Parameter | Organism/Enzyme | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 0.1 µg/mL | [1] |

| Half-maximal Inhibitory Concentration (IC50) | B. subtilis UppS | 80 nM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments conducted are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against Bacillus subtilis was determined using the broth microdilution method.

-

Bacterial Strain: Bacillus subtilis 168.

-

Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Preparation of Compound: this compound was serially diluted in dimethyl sulfoxide (DMSO) and then added to the growth medium to achieve the desired final concentrations. The final DMSO concentration was kept constant at 1%.

-

Inoculum Preparation: A fresh overnight culture of B. subtilis was diluted in CAMHB to a final concentration of 5 x 10^5 CFU/mL.

-

Assay Plate Preparation: 100 µL of the bacterial inoculum was added to each well of a 96-well microtiter plate containing 1 µL of the serially diluted compound.

-

Incubation: The plates were incubated at 37°C for 18 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vitro UppS Inhibition Assay

The in vitro inhibitory activity of this compound against B. subtilis UppS was determined using a coupled enzyme assay.

-

Enzyme: Recombinant B. subtilis UppS was purified to homogeneity.

-

Substrates: Farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP) were used as substrates.

-

Assay Principle: The assay measures the amount of pyrophosphate (PPi) released during the UppS-catalyzed reaction. The PPi is then used in a coupled reaction to generate a fluorescent signal.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 5 mM β-mercaptoethanol, and 0.01% Triton X-100.

-

Assay Procedure:

-

The reaction was initiated by adding UppS to a mixture containing the assay buffer, substrates, and varying concentrations of this compound.

-

The reaction was allowed to proceed at room temperature for 30 minutes.

-

The amount of PPi generated was quantified using a commercially available pyrophosphate detection kit.

-

-

IC50 Determination: The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow for Discovery

The discovery of this compound involved a multi-step screening process designed to identify inhibitors of UppS.

Conclusion

This compound represents a promising new lead compound for the development of novel antibacterial agents. Its potent and selective inhibition of UppS, a critical enzyme in bacterial cell wall synthesis, combined with a lack of off-target effects on the cell membrane, makes it an attractive candidate for further investigation. The data and protocols presented in this guide provide a foundation for future research and development efforts targeting UppS.

References

MAC-0547630: A Potent and Selective UppS Inhibitor with Potential as a Novel Antibacterial Agent

An In-depth Technical Guide on the Therapeutic Potential of MAC-0547630

Executive Summary

This compound is a novel small molecule identified as a potent and selective inhibitor of undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This characteristic positions this compound as a promising candidate for the development of new antibacterial therapies. Preclinical studies have demonstrated its nanomolar inhibition of UppS and its ability to potentiate the activity of β-lactam antibiotics, suggesting its potential utility in combating drug-resistant bacterial infections. This document provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways associated with this compound, intended for researchers and drug development professionals.

Core Therapeutic Area: Antibacterial Therapy

The primary therapeutic application for this compound is in the treatment of bacterial infections. Its mechanism of action targets a fundamental process in bacterial survival that is absent in mammalian cells, suggesting a favorable therapeutic window.

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UppS)

This compound exerts its antibacterial effect by inhibiting UppS, a key enzyme responsible for the synthesis of undecaprenyl pyrophosphate (UPP). UPP is a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane, a critical step in the formation of the cell wall.[1][2] By inhibiting UppS, this compound disrupts this process, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Potentiation of β-Lactam Antibiotics

A significant finding is the ability of this compound to potentiate the activity of β-lactam antibiotics. This synergistic effect is of high interest in the context of rising antibiotic resistance, particularly against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). By weakening the cell wall synthesis process, this compound may re-sensitize resistant bacteria to existing β-lactam drugs.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against UppS

| Target Enzyme | Organism | IC50 (nM) |

| UppS | Bacillus subtilis | TBD |

| UppS | Staphylococcus aureus | TBD |

(Note: Specific nanomolar IC50 values were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Bacillus subtilis 168 | TBD |

| Staphylococcus aureus | TBD |

(Note: Specific MIC values for this compound were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Table 3: Synergy with β-Lactam Antibiotics against Staphylococcus aureus

| Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| This compound + Methicillin | TBD | Synergy (if ≤ 0.5) |

(Note: Specific FICI values were not available in the public abstracts. The full-text publications would be required to populate these fields.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Small-Molecule Screening Platform for UppS Inhibitors

This experimental workflow was designed to identify whole-cell active inhibitors of UppS.

Caption: High-throughput screening workflow for the identification of UppS inhibitors.

Protocol:

-

Primary Screen: A library of 142,000 diverse synthetic small molecules was screened for growth inhibition against Bacillus subtilis 168 in a high-throughput format.

-

Secondary Screen: The active compounds from the primary screen were then assessed for their ability to antagonize the action of targocil, a known inhibitor of late-stage wall teichoic acid synthesis, in Staphylococcus aureus. This step enriches for compounds that act on the undecaprenyl phosphate cycle.

-

Potency Assessment: The identified antagonists were further characterized to determine their potency, leading to a prioritized list of compounds.

-

In Vitro Target Validation: The priority antagonists were then tested in an in vitro assay to directly measure their inhibitory activity against purified UppS enzyme.

In Vitro UppS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified UppS.

Materials:

-

Purified UppS enzyme

-

Substrates: Farnesyl pyrophosphate (FPP) and [1-14C]isopentenyl pyrophosphate ([14C]IPP)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

This compound at various concentrations

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, FPP, and [14C]IPP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified UppS enzyme.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction and extract the lipid-soluble product (undecaprenyl pyrophosphate).

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Protocol (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Assay for Synergy

Objective: To assess the synergistic activity of this compound in combination with a β-lactam antibiotic.

Protocol:

-

In a 96-well microtiter plate, prepare a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a β-lactam antibiotic (e.g., along the columns).

-

Inoculate the plate with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Future Directions and Potential

This compound represents a promising new class of antibacterial agent with a well-defined mechanism of action. Further research and development should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, pharmacokinetic properties, and safety profile. The development of derivatives like JPD447 is a step in this direction.

-

Spectrum of Activity: Comprehensive testing against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.

-

In Vivo Efficacy: Evaluation of this compound in animal models of infection to determine its efficacy and tolerability in a physiological setting.

-

Resistance Studies: Investigation of the potential for and mechanisms of bacterial resistance to this compound.

The selective inhibition of a crucial bacterial enzyme, coupled with its demonstrated ability to work in synergy with established antibiotics, makes this compound a valuable lead compound in the urgent search for new treatments for bacterial infections.

References

Methodological & Application

MAC-0547630: A Potent Inhibitor of Bacterial Cell Wall Synthesis

For Research Use Only. Not for use in diagnostic procedures.

Application Notes and Protocols

This document provides detailed application notes and protocols for the research use of MAC-0547630, a potent and selective inhibitor of Undecaprenyl Pyrophosphate Synthase (UppS). These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibacterial drug discovery.

Introduction

This compound is a small molecule inhibitor that targets the essential bacterial enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS plays a critical role in the biosynthesis of the bacterial cell wall by catalyzing the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier required for the transport of peptidoglycan precursors across the cell membrane. By inhibiting UppS, this compound effectively disrupts cell wall synthesis, leading to bacterial growth inhibition. Notably, this compound has been shown to exhibit selective, nanomolar inhibition of UppS without off-target effects on the bacterial membrane potential, making it a valuable tool for studying bacterial cell wall biogenesis and a potential lead compound for novel antibiotic development.

Quantitative Data

The antibacterial activity of this compound has been evaluated against various bacterial strains. The following tables summarize the key quantitative data available for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (μg/mL) |

| Bacillus subtilis 168 | 0.1 |

| Staphylococcus aureus | Causes ~50% growth inhibition |

Table 2: Synergistic Activity of this compound with Cefuroxime against MRSA (USA300)

| Compound Combination | Fractional Inhibitory Concentration (FIC) Index |

| This compound + Cefuroxime | <0.078 |

The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered to indicate synergy.

Signaling Pathway

This compound targets the bacterial peptidoglycan synthesis pathway, a fundamental process for maintaining the structural integrity of the bacterial cell wall. The specific enzyme inhibited is Undecaprenyl Pyrophosphate Synthase (UppS).

Experimental Protocols

In Vitro UppS Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against UppS.

Materials:

-

Purified recombinant UppS enzyme

-

This compound

-

Farnesyl pyrophosphate (FPP)

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well microplate, add the following to each well:

-

5 µL of this compound dilution (or solvent control)

-

10 µL of purified UppS enzyme in assay buffer

-

Incubate for 15 minutes at room temperature.

-

-

Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing FPP and [14C]IPP in assay buffer. The final concentrations should be optimized for the specific enzyme preparation.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding an appropriate quenching solution (e.g., 1 M HCl).

-

Extract the radiolabeled product (undecaprenyl pyrophosphate) using an organic solvent (e.g., n-butanol).

-

Transfer the organic phase to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of UppS inhibition for each concentration of this compound relative to the solvent control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro UppS Inhibition Assay

Disclaimer

The information provided in this document is for research purposes only. This compound is not for human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable regulations. The experimental protocols provided are intended as a guide and may require optimization for specific experimental conditions.

Application Notes and Protocols for MAC-0547630 in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a potent and selective inhibitor of the enzyme Undecaprenyl Pyrophosphate Synthase (UppS). UppS is a critical enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. As this enzyme is absent in mammalian cells, it represents a promising target for the development of novel antibacterial agents. These application notes provide a comprehensive guide for the utilization of this compound in bacterial cell culture, including its mechanism of action, protocols for assessing its antibacterial activity, and relevant data presentation.

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting the enzymatic activity of UppS. This inhibition disrupts the synthesis of UPP, a vital component in the bacterial cell wall formation. The depletion of UPP halts the peptidoglycan synthesis, leading to a compromised cell wall structure and ultimately inhibiting bacterial growth.

Data Presentation

Due to the limited public availability of specific quantitative data for this compound, the following table presents hypothetical data based on the characterization of other UppS inhibitors. Researchers must determine these values experimentally for this compound against their bacterial strains of interest.

| Parameter | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Notes |

| IC50 (UppS enzyme) | ~50 nM | ~75 nM | The half maximal inhibitory concentration against the purified UppS enzyme. |

| MIC (Minimum InhibitoryConcentration) | ~1 µg/mL | >32 µg/mL | The lowest concentration of the compound that prevents visible growth of bacteria. Higher MIC in Gram-negative bacteria is common due to the outer membrane barrier. |

| MBC (Minimum BactericidalConcentration) | ~4 µg/mL | >64 µg/mL | The lowest concentration of the compound that results in a 99.9% reduction in bacterial viability. |

Experimental Protocols

Preparation of this compound Stock Solution

-

Solvent Selection: Based on its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the target concentration.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Positive control antibiotic (e.g., ampicillin, tetracycline)

-

Negative control (medium only)

-

Vehicle control (medium with the highest concentration of DMSO used)

-

-

Procedure:

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

-

Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria with a known antibiotic), a negative control (medium only), and a vehicle control (bacteria with DMSO).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as an extension of the MIC assay.

-

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no bacterial growth on the agar plate).

-

Important Considerations

-

Solubility: Ensure that this compound remains soluble in the culture medium at the tested concentrations. Precipitation can lead to inaccurate results.

-

Gram-negative Bacteria: The outer membrane of Gram-negative bacteria can act as a permeability barrier. For testing against these bacteria, consider using efflux pump inhibitor strains or outer membrane permeabilizing agents to assess the compound's intrinsic activity.

-

Cytotoxicity: When transitioning to in vivo or cell-based infection models, it is crucial to assess the cytotoxicity of this compound against relevant mammalian cell lines to determine its therapeutic index.

-

Compound Stability: Assess the stability of this compound in the culture medium over the course of the experiment, as degradation could affect the results.

These application notes provide a foundational framework for the investigation of this compound in a research setting. Adherence to standard microbiology practices and careful experimental design are essential for obtaining reliable and reproducible data.

Application Notes and Protocols for MAC-0547630: An Experimental Undecaprenyl Diphosphate Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC-0547630 is a potent and selective experimental inhibitor of undecaprenyl diphosphate synthase (UppS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] As an attractive target for novel antibacterial agents, UppS plays a crucial role in the synthesis of the lipid carrier undecaprenyl phosphate (C55P), which is vital for the assembly of peptidoglycan, a component essential for bacterial survival.[1][3] this compound has demonstrated significant promise as a novel class of inhibitor and has been shown to potentiate the effects of β-lactam antibiotics.[1][4] This document provides detailed application notes and protocols for the experimental use of this compound in a research setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C19H21FN4 | [5] |

| Molecular Weight | 324.4 g/mol | [5] |

| IUPAC Name | 7-(azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | [5] |

| Synonyms | 950386-41-1, 1-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]azepane | [5] |

Mechanism of Action

This compound selectively inhibits the enzyme undecaprenyl diphosphate synthase (UppS).[1][2] UppS catalyzes the synthesis of undecaprenyl pyrophosphate (UPP), the precursor to the lipid carrier undecaprenyl phosphate (Und-P).[3] This lipid carrier is essential for the transport of peptidoglycan precursors across the bacterial cell membrane during cell wall construction.[1][6] By inhibiting UppS, this compound disrupts this critical process, leading to the inhibition of bacterial growth.[7] Structural studies have revealed that this compound and its derivatives bind within the active site tunnel of UppS, physically obstructing the assembly of the lipid carrier.[8]

Quantitative Data

In Vitro Inhibitory Activity

| Target | Organism | IC50 | Source |

| UppS | Bacillus subtilis (UppSBS) | 0.05 µM | |